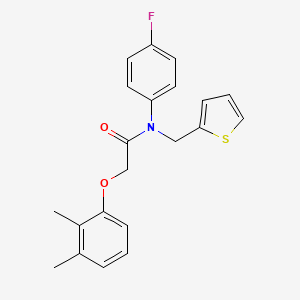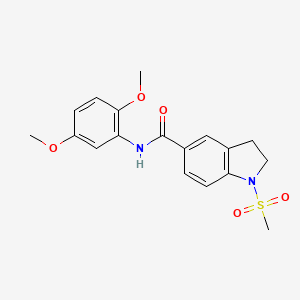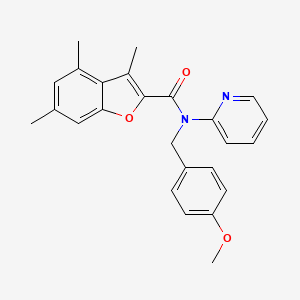
2-(2,3-dimethylphenoxy)-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-DIMETHYLPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of phenoxy, fluorophenyl, and thiophene groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Phenoxy Intermediate: This step involves the reaction of 2,3-dimethylphenol with an appropriate halogenating agent to form the phenoxy intermediate.
Introduction of the Fluorophenyl Group: The phenoxy intermediate is then reacted with a fluorophenyl compound under specific conditions to introduce the fluorophenyl group.
Attachment of the Thiophene Group: Finally, the thiophene group is introduced through a coupling reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIMETHYLPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,3-DIMETHYLPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-DIMETHYLPHENOXY)-N-(4-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
- 2-(2,3-DIMETHYLPHENOXY)-N-(4-BROMOPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
Uniqueness
Compared to similar compounds, 2-(2,3-DIMETHYLPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE exhibits unique properties due to the presence of the fluorophenyl group. This group can enhance the compound’s stability, reactivity, and potential bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H20FNO2S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20FNO2S/c1-15-5-3-7-20(16(15)2)25-14-21(24)23(13-19-6-4-12-26-19)18-10-8-17(22)9-11-18/h3-12H,13-14H2,1-2H3 |
InChI Key |
FYQZIZVJZXTRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(3,4-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11367690.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11367694.png)
![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11367704.png)
![1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B11367712.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide](/img/structure/B11367717.png)
![1-(4-{4-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B11367721.png)
![2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11367732.png)
![N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11367733.png)
![5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B11367738.png)
![5,7-Diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11367740.png)
![3-chloro-4-methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11367747.png)
![5-({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11367758.png)
